molecular formula C23H35N3O B1664365 安他索迈 CAS No. 96914-39-5

安他索迈

货号 B1664365
CAS 编号: 96914-39-5
分子量: 369.5 g/mol
InChI 键: QAHRRCMLXFLZTF-FYYLOGMGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Actisomide is an antiarrhythmic drug that is made from disopyramide . It was initially developed by Pfizer Inc .


Molecular Structure Analysis

Actisomide has a molecular formula of C23H35N3O and a molar mass of 369.553 g·mol−1 . It has 2 defined stereocentres . The structure contains a total of 64 bonds, including 29 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 amidine derivative, and 2 tertiary amines (aliphatic) .

科学研究应用

与现代计算工具的集成

安他索迈在科学研究中的应用包括将现代计算工具与传统科学应用相集成。这种集成增强和扩展了这些应用程序的功能,如在核聚变应用程序中所见。使用 Python 编程语言来开发与 FORTRAN 中开发的传统代码的接口是一个值得注意的例子。这种方法加速了研究过程,使其对科学界的经验丰富的用户和新手用户都更加高效 (Aggarwal 和 Shingala,2020 年)

在放射性同位素药物研发中的应用

放射性同位素在药物研发 (R&D) 中发挥着重要作用,尤其是在非临床和临床研究中,用于开发针对各种治疗领域的化合物。安他索迈可能参与提高对病理生理学的理解、开发稳健的动物模型以及应用生物标记物。它在药代动力学和药效动力学模型中的潜在用途,以及在正电子发射断层扫描 (PET) 等非侵入性技术中的应用,在药物开发的早期阶段尤其值得注意 (Miyoshi、Mitsuoka、Nishimura 和 Veltkamp,2011 年)

活动记录在睡眠研究中

活动记录与安他索迈密切相关,在睡眠研究和对睡眠和昼夜节律异常患者的临床护理中越来越多地使用。它可以准确估计睡眠模式,并且是评估各种睡眠障碍的宝贵工具。这项技术在表征睡眠模式方面发挥了重要作用,尤其是在传统睡眠监测具有挑战性的人群中 (Morgenthaler 等人,2007 年)

用于光学控制的纳米工程

安他索迈的应用延伸到纳米工程领域。它包括用光异构化束缚配体修饰蛋白质,增强它们对光的敏感性。这一进步通过允许以高时空分辨率非侵入性地操纵生物过程,从而彻底改变了生物研究,这对于包括药物设计和开发在内的各种研究应用非常重要 (Gorostiza 和 Isacoff,2008 年)

癌症治疗中的过继细胞疗法

可能涉及安他索迈的过继细胞疗法 (ACT) 是一种高度个性化的癌症疗法,它使用具有直接抗癌活性的免疫细胞。这种使用基因工程淋巴细胞的疗法在治疗黑色素瘤方面显示出希望,并且正在探索用于治疗常见的上皮癌。有效靶向癌细胞同时最大程度地减少毒性是这项研究的关键重点 (Rosenberg 和 Restifo,2015 年)

属性

IUPAC Name

(4R,4aR)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c1-17(2)25(18(3)4)16-14-23(20-11-7-6-8-12-20)21-13-9-10-15-26(21)19(5)24-22(23)27/h6-8,11-12,17-18,21H,9-10,13-16H2,1-5H3/t21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHRRCMLXFLZTF-FYYLOGMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C(C2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)[C@]([C@@H]2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026019
Record name Actisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actisomide

CAS RN

96914-39-5
Record name Actisomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96914-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actisomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096914395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTISOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJQ29N87NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Actisomide
Reactant of Route 2
Actisomide
Reactant of Route 3
Actisomide
Reactant of Route 4
Actisomide
Reactant of Route 5
Reactant of Route 5
Actisomide
Reactant of Route 6
Reactant of Route 6
Actisomide

Citations

For This Compound
54
Citations
S Garthwaite, C Cook, D Semler… - Cardiovascular Drug …, 1989 - Wiley Online Library
Actisomide (SC-36602) is a chemically novel antiarrhythmic drug that blocks sodium channels in a manner similar to lidocaine and mexiletine. In preclinical studies, actisomide was …
Number of citations: 4 onlinelibrary.wiley.com
CS Cook, LF Rozek, J Stolzenbach, S Anderson… - Pharmaceutical …, 1993 - Springer
… to species-dependent absorption of actisomide, and not to … actisomide in the rat and its in vitro uptake in CaCo-2 cells were pH dependent. The higher systemic availability of actisomide …
Number of citations: 20 link.springer.com
MA Malesker, SM Mohiuddin, CJ Destache, A Stoysich… - 1991 - journals.sagepub.com
The pharmacokinetics and tolerance of actisomide (SC-36602) were determined following intravenous doses of 2.1, 4.2, and 8.4 mg/kg infused over five hours. Plasma concentrations …
Number of citations: 2 journals.sagepub.com
CS Cook, LF Rozek, J Hribar, GL Schoenhard… - European journal of …, 1992 - Springer
The metabolism of actisomide, a novel antiarrhythmic agent, was studied in the dog, monkey and man and was found to be more extensive in the monkey than in the dog or man. The …
Number of citations: 6 link.springer.com
I Mahmood - Journal of pharmacy and pharmacology, 1999 - academic.oup.com
… The pharmacokinetic parameters of cefpiramide, actisomide, … predict clearance satisfactorily for actisomide, troglitazone, … constant approach (except for actisomide). The results of this …
Number of citations: 64 academic.oup.com
CS Cook, SJ McDonald, A Karim - Xenobiotica, 1993 - Taylor & Francis
… The new anti-arrhythmic agents disobutamide, actisomide and bidisomide were structurally similar to disopyramide but differed significantly in physicochemical characteristics (eg pKa …
Number of citations: 23 www.tandfonline.com
I Mahmood, K Goteti - Xenobiotica, 2012 - Taylor & Francis
The main objective of this work is to evaluate three methods to predict concentration-time data of drugs in humans in a multi-compartment system using animal pharmacokinetic …
Number of citations: 8 www.tandfonline.com
JM McKenney, JT Wight Jr, GM Katz, RP Goodman - 1991 - journals.sagepub.com
… et l'innocuite de 2.1,4.2et 8.4 mg/kg d'actisomide infuse sur une periode de cinq heures. Les … Seule l'infusion de 8.4 mg/kg d'actisomide augmenta l'intervalle QRS de 20 pour cent. Des …
Number of citations: 3 journals.sagepub.com
V Karalis, P Macheras - Pharmaceutical research, 2002 - Springer
Purpose. (i) Evaluate the predictive performance of the fractal volume of drug distribution, v f , (Pharm. Res.18, 1056, 2001), (ii) develop the concept of the fractal clearance, CL f , which …
Number of citations: 32 link.springer.com
I Mahmood, JD Balian - Xenobiotica, 1996 - Taylor & Francis
1. The interspecies scaling approach to predict clearance in humans from animal data was tested for a wide variety of drugs. 2. Three different methods were utilized to generate plots to …
Number of citations: 293 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。